molecular formula C7H8N2O2 B1589988 2,5-Dimethyl-3-nitropyridine CAS No. 52381-06-3

2,5-Dimethyl-3-nitropyridine

Cat. No.: B1589988
CAS No.: 52381-06-3
M. Wt: 152.15 g/mol
InChI Key: ODTIWFKSSFPXNI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-nitropyridine typically involves the nitration of 2,5-dimethylpyridine. One common method is the reaction of 2,5-dimethylpyridine with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Ammonia or amines, thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2,5-Dimethyl-3-aminopyridine.

    Substitution: 2,5-Dimethyl-3-aminopyridine derivatives.

    Oxidation: 2,5-Dimethyl-3-pyridinecarboxylic acid.

Scientific Research Applications

2,5-Dimethyl-3-nitropyridine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

    Analytical Chemistry: The compound is used as a reference standard in analytical methods for the detection and quantification of nitropyridines.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-nitropyridine involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

2,5-Dimethyl-3-nitropyridine can be compared with other nitropyridines such as 3-nitropyridine and 2,6-dimethyl-3-nitropyridine. While all these compounds share the nitropyridine core, their reactivity and applications differ due to the position and nature of the substituents. For example:

    3-Nitropyridine: Lacks the methyl groups, making it less sterically hindered and more reactive in certain substitution reactions.

    2,6-Dimethyl-3-nitropyridine: The additional methyl group at position 6 can further influence the compound’s reactivity and steric properties.

Properties

IUPAC Name

2,5-dimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTIWFKSSFPXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504830
Record name 2,5-Dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52381-06-3
Record name 2,5-Dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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